molecular formula C22H21N3O3 B2467166 2-{1-[2-(2-Methoxyphenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2380183-63-9

2-{1-[2-(2-Methoxyphenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2467166
CAS No.: 2380183-63-9
M. Wt: 375.428
InChI Key: XFAXNDVSSTXCFJ-UHFFFAOYSA-N
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Description

2-{1-[2-(2-Methoxyphenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of azetidine, pyridazinone, and methoxyphenyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include hydrazine hydrate, substituted aldehydes, and various catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method can significantly reduce reaction times and improve the overall efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(2-Methoxyphenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, substituted aldehydes, and various catalysts. Reaction conditions often involve refluxing in solvents like methanol or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

2-{1-[2-(2-Methoxyphenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-{1-[2-(2-Methoxyphenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and medicinal chemistry .

Properties

IUPAC Name

2-[1-[2-(2-methoxyphenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-28-20-10-6-5-9-17(20)13-22(27)24-14-18(15-24)25-21(26)12-11-19(23-25)16-7-3-2-4-8-16/h2-12,18H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFAXNDVSSTXCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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